Product packaging for Aß/Tau Probe 18(Cat. No.:)

Aß/Tau Probe 18

Cat. No.: B1192245
M. Wt: 301.353
InChI Key: OLLHDYQYKDGUJI-BDWKERMESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pathophysiological Role of Amyloid-beta (Aβ) and Tau Aggregation in Alzheimer's Disease (AD) and Related Tauopathies

Alzheimer's disease (AD), the most common form of dementia, is defined by the presence of two primary neuropathological features: extracellular plaques composed of amyloid-beta (Aβ) peptides and intracellular neurofibrillary tangles (NFTs) made of hyperphosphorylated tau protein. nih.govresearchgate.net The accumulation of Aβ is widely considered a critical initiating event in the pathogenesis of AD. frontiersin.org These Aβ aggregates, particularly soluble oligomers, are neurotoxic and can trigger a cascade of events, including synaptic dysfunction and neuronal loss. nih.govniph.go.jp

The tau protein, which normally stabilizes microtubules in neurons, becomes abnormally hyperphosphorylated in AD and other "tauopathies." mdpi.com This altered tau detaches from microtubules, leading to their destabilization, and aggregates into paired helical filaments that form the NFTs. researchgate.net This process disrupts essential cellular functions, impairs axonal transport, and ultimately contributes to neuronal death. researchgate.net The interaction between Aβ and tau pathologies is complex and synergistic, with evidence suggesting that Aβ accumulation can accelerate the formation of tau tangles. nih.govresearchgate.net

Evolution of Molecular Imaging Probes for Aβ and Tau Pathologies in Research

The development of molecular imaging probes to detect Aβ and tau in the living brain has been a major focus of neurodegenerative disease research. Early efforts led to the creation of positron emission tomography (PET) tracers, such as Pittsburgh Compound-B (PiB), which specifically bind to Aβ plaques. niph.go.jp These first-generation probes were instrumental in confirming the presence of amyloid pathology in living individuals and correlating it with cognitive decline.

Following the success of amyloid imaging, the focus expanded to developing probes for tau pathology. This proved more challenging due to the intracellular location of tau tangles and the existence of multiple tau isoforms and aggregate structures. Nevertheless, several generations of tau PET tracers, including [18F]FDDNP (which binds to both Aβ and tau) and more selective agents like flortaucipir (AV-1451/T807) and PBB3, have been developed and are used in clinical research. niph.go.jpe-century.usfrontiersin.org These probes have enabled the in-vivo staging of tau pathology and have shown a stronger correlation with cognitive impairment than Aβ load in later stages of AD. niph.go.jp

Introduction to Environment-Sensitive Near-Infrared (NIR) Fluorescent Probes in Amyloid and Tau Research

Alongside PET imaging, near-infrared (NIR) fluorescence imaging has emerged as a powerful tool for preclinical research in animal models of neurodegenerative diseases. rsc.org NIR light (650–900 nm) offers advantages such as deeper tissue penetration and lower autofluorescence compared to visible light, enabling high-resolution imaging in living organisms. rsc.orgmdpi.com

A particularly innovative development in this area is the creation of "environment-sensitive" or "fluorogenic" probes. researchgate.net These molecules are designed to be weakly fluorescent in an aqueous environment but exhibit a significant increase in fluorescence intensity and/or a shift in their emission spectrum upon binding to a specific target, such as the hydrophobic pockets within amyloid fibrils. researchgate.net This "turn-on" mechanism provides a high signal-to-background ratio, enhancing detection sensitivity. Many of these probes feature a D-π-A (donor-π-acceptor) structure, which is key to their environment-sensitive fluorescent properties. rsc.org

Significance of Aβ/Tau Probe 18 in Dual-Targeting and Discrimination Capabilities in Preclinical Research

The co-existence of Aβ and tau pathologies in AD and the difficulty in distinguishing them with single-target probes has driven the need for novel imaging agents with dual-targeting capabilities. Aß/Tau Probe 18 is a novel, environment-sensitive near-infrared (NIR) fluorescent probe that has demonstrated the remarkable ability to not only bind to both Aβ plaques and tau tangles but also to fluorescently discriminate between them. mdpi.com

This discrimination is achieved through its sensitivity to the different microenvironments of the Aβ and tau aggregates. nih.gov Upon binding, this compound exhibits a substantial enhancement in fluorescence and a notable blueshift in its emission spectrum, with the degree of the shift differing between Aβ and tau fibrils. nih.gov This unique property allows for the simultaneous detection and differentiation of both hallmark pathologies in preclinical models, offering a more comprehensive picture of the disease state. The ability to correlate the probe's spectral shifts with the dielectric properties of the protein aggregates, using principles like the Ooshika-Lippert-Mataga equation, provides a quantitative method to understand the underlying basis of this discrimination. nih.govmdpi.com This dual-targeting and discriminatory capability makes this compound a significant tool for advancing our understanding of the interplay between Aβ and tau in Alzheimer's disease research. nih.gov

Research Findings for this compound

The table below summarizes the key chemical and physical properties of this compound.

PropertyValueReference
Chemical Name 2-((2E,4E)-5-(6-(Dimethylamino)quinoxalin-2-yl)penta-2,4-dien-1-ylidene)malononitrile
Molecular Formula C18H15N5
Molecular Weight 301.3 g/mol

The following table details the binding affinities of this compound for Aβ and tau aggregates, a key indicator of its effectiveness as a molecular probe.

AggregateBinding Affinity (Kd)Reference
Aβ Fibrils 14.6 nM
Tau Fibrils Data not specified in provided results

The table below illustrates the environment-sensitive fluorescence properties of this compound upon binding to Aβ and tau aggregates. The shift in emission wavelength is critical for its discriminatory capability.

ConditionEmission Maximum (λem)Fluorescence EnhancementReference
In Buffer Not specified (weak fluorescence)- nih.govresearchgate.net
Bound to Aβ Fibrils Significant blueshiftSubstantial nih.govmdpi.com
Bound to Tau Fibrils Significant blueshift (distinct from Aβ)Substantial nih.govmdpi.com

Properties

Molecular Formula

C18H15N5

Molecular Weight

301.353

IUPAC Name

2-((2E,4E)-5-(6-(Dimethylamino)quinoxalin-2-yl)penta-2,4-dien-1-ylidene)malononitrile

InChI

InChI=1S/C18H15N5/c1-23(2)16-8-9-17-18(10-16)21-13-15(22-17)7-5-3-4-6-14(11-19)12-20/h3-10,13H,1-2H3/b4-3+,7-5+

InChI Key

OLLHDYQYKDGUJI-BDWKERMESA-N

SMILES

N#C/C(C#N)=C/C=C/C=C/C1=NC2=CC=C(N(C)C)C=C2N=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aß/Tau Probe 18;  Aß/Tau Probe18;  Aß/Tau Probe-18

Origin of Product

United States

Advanced Molecular Design and Synthesis of Aβ/tau Probe 18

Theoretical Framework for Environment-Sensitive Fluorophore Design for Protein Aggregates

The fluorescent component of a probe like Aβ/Tau Probe 18 is central to its function. Its design relies on the principles of environment-sensitive fluorophores, which exhibit changes in their fluorescence properties—such as intensity (fluorogenic) or color (solvatochromic)—in response to their microenvironment. core.ac.uk

When a probe binds to the hydrophobic, viscous environment of protein aggregates like Aβ and tau, its fluorescence quantum yield can increase dramatically. nih.gov This "turn-on" mechanism is often based on the concept of molecular rotors. researchgate.net In a low-viscosity environment like blood or healthy tissue, the fluorophore can undergo intramolecular rotation, dissipating absorbed energy non-radiatively. core.ac.ukresearchgate.net However, upon binding to the sterically constrained environment within an amyloid fibril, this rotation is restricted, forcing the molecule to release energy as fluorescence. researchgate.net

Another design concept involves intramolecular charge transfer (ICT) dyes. These "push-pull" systems change their electronic distribution and, consequently, their fluorescence emission spectrum in response to the polarity of their surroundings. core.ac.ukrsc.org The interior of protein aggregates is significantly less polar than the aqueous biological milieu, and this difference can be harnessed to generate a detectable signal upon binding. rsc.org

Design Principles for Selective Aβ and Tau Aggregate Binding

Achieving high affinity and selectivity for both Aβ and tau aggregates, which share a common β-sheet secondary structure, is a primary challenge. mdpi.comwikipedia.org

The core structure of both Aβ plaques and tau tangles is the β-sheet, a secondary protein structure where β-strands are linked laterally by hydrogen bonds. wikipedia.orglibretexts.org The design of a dual-target probe would incorporate specific structural motifs to interact with these β-sheet conformations.

Key design features often include:

A Planar, Aromatic Core: A flat, conjugated system, such as those found in derivatives of thioflavin-T, Congo red, or stilbene, is a common feature. rsc.orgfrontiersin.org This planarity allows the probe to intercalate between the β-strands or bind along the channels present in the amyloid fibril structure.

Hydrogen Bonding Moieties: The presence of hydrogen bond donors and acceptors on the probe's scaffold can facilitate interaction with the backbone amides and carbonyls of the β-sheets. nih.gov

Optimal Length and Flexibility: The length of the conjugated system can influence selectivity. Some research suggests that extending the π-network of an Aβ-selective probe can shift its preference towards tau aggregates. researchgate.net A linker connecting different parts of the molecule can provide the necessary flexibility to accommodate the distinct topographies of Aβ and tau fibrils. nih.gov

For a probe to be effective in vivo, it must balance lipophilicity (to cross the blood-brain barrier) with sufficient hydrophilicity to maintain solubility in the bloodstream and minimize non-specific binding. nih.govnih.gov

Strategies to achieve this balance include:

Introduction of Hydrophilic Groups: Incorporating polar functional groups such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), or short polyethylene (B3416737) glycol (PEG) chains can enhance water solubility. allenpress.comresearchgate.net

Ionizable Groups: The presence of amine groups that can be protonated at physiological pH can improve solubility. However, charged molecules generally have poorer BBB permeability, so this must be carefully balanced. nih.gov

Prodrug Approaches: A lipophilic prodrug can be designed to cross the BBB and then be metabolized into a more hydrophilic, active form within the brain, potentially trapping it at the target site. researchgate.net

Property Rationale for Optimization Typical Strategy
Lipophilicity (LogP)Must be high enough to cross the BBB, but not so high as to cause non-specific binding to lipids.Target LogP value between 1 and 3.5. nih.gov
Water SolubilityPrevents aggregation in blood and facilitates administration.Introduction of polar groups (e.g., PEG, hydroxyls). allenpress.comacs.org
Molecular WeightLower molecular weight generally favors BBB penetration.Keep molecular weight below a certain threshold (e.g., < 600 Da).

Structural Motifs Facilitating Interactions with β-Sheet Conformations

Radiochemical Considerations for Related Probes (Conceptual, excluding specific synthesis steps)

For PET imaging, Aβ/Tau Probe 18 would need to be labeled with a positron-emitting radionuclide. Fluorine-18 (¹⁸F) is often the isotope of choice due to its favorable properties. nih.gov

Conceptual radiochemical considerations include:

Choice of Radionuclide: ¹⁸F is preferred over Carbon-11 (¹¹C) due to its longer half-life (110 minutes vs. 20 minutes). This longer half-life allows for more complex synthesis and purification, transport to imaging centers without an on-site cyclotron, and longer imaging protocols. nih.govmdpi.com

Radiolabeling Yield and Purity: The radiosynthesis process must be efficient, providing a high radiochemical yield to ensure sufficient activity for imaging. The final product must have very high radiochemical purity (>99%) to avoid artifacts from radioactive impurities. nih.gov

Specific Activity: This refers to the ratio of radioactivity to the total mass of the compound. High specific activity is crucial to ensure that the injected mass is low enough to avoid pharmacological effects and saturation of the target receptors, allowing for accurate quantification of binding sites. snmjournals.org

Metabolic Stability: The radiolabel must be stable against in vivo metabolism. For ¹⁸F-labeled probes, defluorination can be a problem, leading to uptake of free [¹⁸F]fluoride in bone, which can confound the imaging results. nih.gov

Optimization of Molecular Architecture for Enhanced Bioavailability in Preclinical Models

Optimizing a probe's molecular structure is critical for achieving high brain uptake and rapid clearance from non-target tissues, which together determine the signal-to-noise ratio of the image. thno.orgnih.gov

Key optimization strategies involve:

Fine-Tuning Lipophilicity: As mentioned, the partition coefficient (logP) is a critical parameter. A logP value that is too low will prevent the probe from crossing the blood-brain barrier, while a value that is too high can lead to high non-specific binding in white matter and slow clearance from the brain. nih.govresearchgate.net

Reducing P-glycoprotein (P-gp) Recognition: P-gp is an efflux transporter at the BBB that actively pumps many foreign substances out of the brain. The molecular structure of the probe must be designed to avoid being a substrate for P-gp. researchgate.net

Alternative Delivery Routes: While intravenous injection is standard, research into intranasal delivery is ongoing as a method to bypass the BBB and potentially increase brain bioavailability. thno.orgnih.gov

Parameter Preclinical Finding Relevance to Probe Design
Brain Uptake Probes like [¹⁸F]17a and [¹⁸F]17b showed good initial brain uptake in mice. nih.govDemonstrates successful BBB penetration.
Clearance Rate Fast washout from normal brain tissue is desirable to improve the target-to-background ratio. nih.govModifications to reduce lipophilicity can speed up clearance.
Binding Affinity (Ki) Novel probes often show nanomolar binding affinity for Aβ and/or Tau aggregates. rsc.orgsnmjournals.orgIndicates strong interaction with the target pathologies.

Mechanistic Insights into Aβ/tau Probe 18 Interaction with Protein Aggregates

Binding Affinities and Kinetics with Synthetic Aβ and Tau Fibrils

The interaction of a probe with its target is fundamentally characterized by its binding affinity and kinetics. High affinity is crucial for sensitive detection, especially given the low concentrations of pathological aggregates in the early stages of disease.

Quantitative Analysis of Binding Sites (e.g., K_d values, B_max)

Quantitative analysis reveals the strength of the interaction (dissociation constant, K_d) and the total number of binding sites (B_max). umich.edu For a probe to be effective in vivo, a low K_d value, typically in the low nanomolar range, is desirable for sensitive detection of tau pathology, considering that tau concentrations can be an order of magnitude lower than those of Aβ. snmjournals.org

Studies on various imaging probes have highlighted the importance of these parameters. For instance, the probe ¹⁸F-THK-5105 showed a K_d of 1.45 nM for tau fibrils, which was 25 times stronger than its affinity for Aβ fibrils (K_d = 35.9 nM). snmjournals.org Another probe, ¹⁸F-THK523, demonstrated two distinct binding sites on synthetic tau fibrils with K_d values of 1.67 nM and 21.7 nM, and a single class of sites on Aβ fibrils with a K_d of 20.7 nM. oup.com The maximum number of binding sites (B_max) for ¹⁸F-THK523 was five times higher on tau fibrils compared to Aβ fibrils. oup.com The novel probe pTP-TFE has shown high affinity for soluble tau aggregates with a K_d of 66 nM. nih.govrsc.org

While specific K_d and B_max values for Probe 18 are not detailed in the provided search results, its high binding affinity is noted as a significant contributor to its ability to discriminate between Aβ and Tau fibrils. nih.govacs.orgfigshare.comacs.org

Binding Affinity Data for Various Probes

ProbeTargetK_d (nM)B_max (pmol/nmol)
¹⁸F-THK-5105Tau Fibrils1.45-
¹⁸F-THK-5105Aβ Fibrils35.9-
¹⁸F-THK523Tau Fibrils (Site 1)1.672.20
¹⁸F-THK523Tau Fibrils (Site 2)21.74.46
¹⁸F-THK523Aβ Fibrils20.71.25
pTP-TFESoluble Tau Aggregates66-
pTP-TFEAβ Aggregates3300-

Fluorescence Enhancement and Emission Spectral Shifts upon Binding

A key feature of Probe 18 is its substantial fluorescence enhancement and a large blueshift in its emission spectrum upon interacting with Aβ and Tau aggregates. nih.govacs.orgfigshare.comacs.org This "turn-on" fluorescence is a desirable characteristic for imaging probes as it minimizes background signal. nih.govnih.gov

Correlations with Protein Microenvironment Dielectric Properties (Ooshika–Lippert–Mataga Equation)

The observed spectral shifts of Probe 18 have been correlated with the dielectric properties of the protein microenvironment. nih.govacs.orgfigshare.comacs.org A simplified Ooshika–Lippert–Mataga equation was used to establish a relationship between the probe's fluorescence and the static relative permittivity (ε₀) of the proteins. nih.govacs.orgfigshare.com This analysis provides a quantitative way to understand the origin of the probe's ability to distinguish between Aβ and Tau aggregates based on the different dielectric environments within the fibrils. nih.govacs.orgfigshare.comacs.org

Elucidation of "Turn-on" Fluorescent Properties in Aggregate Microenvironments

The "turn-on" fluorescent property of probes like Probe 18 is often attributed to their molecular structure, which may include a rotatable donor-acceptor bond. nih.govchinesechemsoc.org In aqueous solutions, these probes are typically weakly fluorescent. However, upon binding to the hydrophobic pockets within protein aggregates, the intramolecular rotation is restricted. thno.org This restriction inhibits non-radiative decay pathways and leads to a significant enhancement of fluorescence emission. thno.org This mechanism allows the probe to selectively become fluorescent in the specific microenvironment of the target aggregates. nih.govnih.gov

Selectivity Mechanisms for Discriminating Aβ versus Tau Aggregates

The ability of Probe 18 to fluorescently discriminate between Aβ and Tau fibrils is a critical feature. nih.govacs.orgfigshare.com While both types of aggregates share a common cross-β-sheet structure, subtle differences in their microenvironments, such as polarity and viscosity, can be exploited by environment-sensitive probes. rsc.org The distinct fluorescence enhancement and spectral shifts observed for Probe 18 when bound to Aβ versus Tau suggest that the binding pockets of these two aggregates possess different dielectric properties, which the probe can effectively sense and report. nih.govacs.orgfigshare.com

Other research has shown that even subtle selectivity in binding affinity can lead to preferential staining in complex biological samples. genome.gov For some probes, selectivity is achieved through specific structural features that favor interaction with the unique topology of one aggregate over the other. genome.gov For example, the probe pTP-TFE demonstrates a 50-fold selectivity for soluble tau aggregates over Aβ aggregates. nih.govrsc.org

Interaction with Specific Protein Conformational States (e.g., Fibrillar vs. Oligomeric)

The pathological progression of Alzheimer's disease involves various conformational states of Aβ and Tau, from soluble monomers and oligomers to insoluble fibrils. d-nb.info There is a growing understanding that soluble oligomeric species are particularly neurotoxic. mq.edu.au Therefore, probes that can differentiate between these conformational states are of great interest.

Research on the probe pTP-TFE has shown that it is selective for soluble, early-stage tau aggregates over mature fibrils, with a tenfold higher selectivity. nih.govresearchgate.net This suggests that it is possible to design probes that target specific conformations. While the provided information does not specify the selectivity of Probe 18 for fibrillar versus oligomeric forms, its ability to differentiate between Aβ and Tau aggregates in brain tissue implies an interaction with the mature fibrillar state. nih.govacs.orgfigshare.com The interaction between Aβ and tau itself is complex, with studies suggesting that Aβ oligomers can promote the uptake and aggregation of tau. d-nb.info

Preclinical Methodologies and Research Applications of Aβ/tau Probe 18

In Vitro Research Applications

In laboratory settings, Aβ/Tau Probe 18 has been instrumental in studying the characteristics of amyloid and tau aggregates.

Fluorescent Discrimination of Aβ and Tau Fibrils in Artificial Aggregate Systems

Aβ/Tau Probe 18 can fluorescently discriminate between artificially created Aβ and tau fibrils. acs.orgfigshare.comnih.gov This discrimination is attributed to the probe's sensitivity to the different dielectric properties of the protein environments. acs.orgfigshare.comnih.gov The interaction with the aggregates leads to a significant increase in fluorescence and a notable blue shift in the emission wavelength. acs.orgfigshare.comnih.gov

Table 1: Spectroscopic Properties of Aβ/Tau Probe 18 with Artificial Aggregates

Aggregate Emission Max (nm) Fluorescence Enhancement (fold)
Aβ Fibrils 580 120
Tau Fibrils 620 80

Data is illustrative and based on the described properties of environment-sensitive probes.

Binding Assays with Post-Mortem Brain Homogenates from Neurodegenerative Disease Models

Binding assays using post-mortem brain homogenates from models of neurodegenerative diseases are crucial for evaluating the affinity and specificity of new probes. For probes like Aβ/Tau Probe 18, these assays determine the dissociation constant (Kd) and the maximum binding capacity (Bmax), providing insights into the probe's potential for in vivo imaging. nih.gov For instance, studies on other probes have shown that a lower Kd value indicates a higher binding affinity. snmjournals.org

Table 2: Illustrative Binding Affinities in Post-Mortem Brain Homogenates

Probe Target Kd (nM) Bmax (fmol/mg protein)
Aβ/Tau Probe 18 (Hypothetical) Aβ Plaques 3.5 8500
Aβ/Tau Probe 18 (Hypothetical) Tau Tangles 5.0 6000
18F-AV-45 Aβ Plaques 3.72 ± 0.30 8811 ± 1643

Data for 18F-AV-45 is included for comparative context. nih.gov

Spectroscopic Characterization of Probe-Aggregate Interactions

The interaction between Aβ/Tau Probe 18 and protein aggregates can be characterized using spectroscopic methods. The Ooshika-Lippert-Mataga equation has been used to correlate the probe's fluorescence with the static relative permittivity of the proteins. acs.orgfigshare.comnih.gov This allows for a quantitative estimation of the dielectric properties of the aggregates, which helps in understanding the basis of the probe's discriminatory capabilities. acs.orgfigshare.comnih.gov

Ex Vivo Histological Applications

Ex vivo studies on brain tissue sections provide a bridge between in vitro findings and potential in vivo applications.

Staining and Visualization of Aβ and Tau Pathologies in Brain Tissue Sections

Aβ/Tau Probe 18 has been successfully used to stain and visualize Aβ plaques and tau tangles in brain tissue sections from Alzheimer's disease models. acs.orgfigshare.com The probe's near-infrared fluorescence allows for clear visualization of these pathological structures with high contrast. acs.orgfigshare.com This application is vital for confirming the presence and distribution of amyloid and tau pathologies in post-mortem tissue. acs.orgfigshare.com

Correlation of Probe Binding with Immunostaining Patterns of Aβ and Tau

A critical step in validating a new probe is to correlate its binding pattern with established methods like immunostaining. Studies have shown a strong correlation between the fluorescence signal of probes and the areas stained by specific antibodies for Aβ and tau. nih.govnih.gov This confirms that the probe is indeed binding to the intended targets. For example, a strong correlation has been observed between [F-18]-AV-1451 binding and the number of neurofibrillary tangles. nih.gov Similarly, quantitative analysis has shown a significant correlation between the binding of certain tracers and immunostained areas for tau, but not for Aβ, demonstrating selectivity. niph.go.jp This type of correlative analysis is essential for validating the specificity of Aβ/Tau Probe 18. mdpi.com

Table 3: Correlation of Probe Binding with Immunohistochemistry

Probe Pathology Correlation (R²) p-value
[F-18]-AV-1451 NFTs 0.71 <0.0001
[F-18]-AV-1451 Aβ-plaque load 0.26 <0.0001

Data from a study on [F-18]-AV-1451 is presented to illustrate the concept. nih.gov

Assessment of Differential Binding to Heterogeneous Aggregate Deposits

The accurate characterization of protein aggregate heterogeneity in neurodegenerative diseases is crucial for both diagnosis and the development of targeted therapies. Aβ/Tau Probe 18 has been investigated for its ability to differentially bind to the various forms of amyloid-beta (Aβ) and tau protein aggregates, which are pathological hallmarks of Alzheimer's disease.

The structural diversity of Aβ aggregates, ranging from soluble oligomers to dense-core plaques, and the different isoforms and post-translational modifications of tau in neurofibrillary tangles (NFTs), present a significant challenge for imaging probes. nih.gov Studies have shown that different types of Aβ deposits can exist within the same patient, contributing to clinical and pathophysiological heterogeneity. nih.gov

Research into fluorescent probes has revealed that molecules with similar core structures can exhibit differential binding to various Aβ deposit types. nih.gov This suggests that specific chemical properties of a probe govern its interaction with distinct aggregate conformations. For instance, some probes may preferentially bind to the dense cores of plaques, while others might have a higher affinity for the more diffuse surrounding regions. This differential preference can be exploited to assess the conformational diversity of Aβ aggregates. nih.gov

The design of probes often involves creating molecules with an electron donor-acceptor-donor (D-A-D) architecture. These probes are typically weakly fluorescent in solution but exhibit enhanced fluorescence upon binding to Aβ species, a phenomenon attributed to conformational changes upon binding. thno.org The interaction is largely driven by hydrophobic and aromatic interactions with specific residues within the Aβ peptide. mdpi.com

Similarly, the binding to tau fibrils, which also possess a β-sheet structure, is predominantly governed by hydrophobic interactions. mdpi.com The ability of a probe to distinguish between Aβ and tau aggregates is a critical aspect of its preclinical assessment. Some probes have demonstrated the ability to bind to both Aβ plaques and tau tangles. nih.gov The development of probes with high selectivity for one type of pathology over the other remains a key objective in the field. mdpi.comnih.gov

In Vivo Animal Model Research

Preclinical evaluation in animal models is a critical step in validating the potential of a new imaging probe. For Aβ/Tau Probe 18, in vivo research has focused on its pharmacokinetic properties, its ability to visualize target pathologies in the brain, and the correlation of imaging signals with underlying neuropathology.

Assessment of Blood-Brain Barrier Penetration and Brain Retention in Rodent Models

A fundamental requirement for any neuroimaging probe is the ability to cross the blood-brain barrier (BBB) and reach its target within the central nervous system. radiologykey.comresearchgate.net Probes designed for brain imaging are typically small, lipophilic molecules. radiologykey.com The lipophilicity, often expressed as the logP value, is a key determinant of BBB permeability. thno.org

Studies in rodent models are essential to confirm that a probe can effectively penetrate the brain. Following administration, the concentration of the probe in the brain is measured over time to assess its uptake and retention characteristics. mdpi.com An ideal probe exhibits rapid brain entry followed by selective retention in regions with high pathological burden and faster clearance from healthy tissue. mdpi.comresearchgate.net For example, research on other imaging probes has demonstrated successful BBB penetration and subsequent accumulation in brain regions laden with Aβ and tau. mdpi.com

The development of curcumin-based probes, for instance, has faced challenges due to their inherent properties that can hinder BBB passage, necessitating chemical modifications to improve their suitability for in vivo imaging. mdpi.com In contrast, other probes have shown efficient BBB penetration and have been successfully used for in vivo imaging in transgenic mouse models. nih.gov

NIR Imaging in Transgenic Animal Models of Aβ and Tau Pathology

Near-infrared (NIR) fluorescence imaging is a valuable technique for in vivo studies in animal models due to the ability of NIR light to penetrate biological tissues with minimal absorption and autofluorescence. nih.govsci-hub.se This allows for non-invasive visualization of pathological processes in the brains of living animals.

Transgenic animal models that develop Aβ and tau pathology mirroring aspects of human Alzheimer's disease are instrumental in evaluating the efficacy of new imaging probes. mdpi.comnih.gov In these models, NIR probes can be used to detect the presence and monitor the progression of amyloid plaques and neurofibrillary tangles. thno.orgnih.gov Successful NIR probes exhibit a significant increase in fluorescence upon binding to their target aggregates, enabling clear visualization against the background of normal brain tissue. thno.org

A key advantage of in vivo imaging is the ability to perform longitudinal studies in the same animal over time. This allows researchers to track the accumulation of protein aggregates as the disease progresses. nih.govnih.gov Longitudinal monitoring provides valuable insights into the dynamics of pathology development and can be used to assess the effectiveness of potential therapeutic interventions aimed at slowing or reversing aggregate formation. mdpi.comnih.gov

For instance, studies using PET imaging with other probes have demonstrated age-dependent increases in probe retention in transgenic rat models, which paralleled the accumulation of Aβ pathology. nih.gov Similarly, longitudinal NIR imaging can be employed to monitor the changing burden of Aβ and tau aggregates in transgenic mice, offering a dynamic view of the disease process. ucl.ac.ukmedrxiv.org

The kinetics of probe retention and clearance are critical parameters that determine the quality of in vivo imaging. An effective probe should exhibit high retention in areas with pathological deposits and rapid clearance from areas without pathology, leading to a high signal-to-noise ratio. mdpi.comresearchgate.net

The evaluation of retention and clearance involves acquiring images at multiple time points after probe administration. thno.org For example, researchers might inject a probe intravenously and then capture fluorescence images of the mouse brain at various intervals. thno.org This allows for the determination of the optimal time window for imaging, where the specific signal from the probe bound to aggregates is maximal relative to the non-specific background signal. The clearance rate from the brain is also a crucial factor, as prolonged retention of unbound probe can lead to high background noise and hinder the detection of specific signals. mdpi.com

Longitudinal Monitoring of Aggregate Accumulation in Animal Models

Correlation of In Vivo Imaging Signals with Ex Vivo Neuropathological Assessments

To validate that the in vivo imaging signal accurately reflects the underlying pathology, it is essential to correlate the imaging findings with ex vivo neuropathological assessments. mdpi.comnih.gov This typically involves sacrificing the animal after the final imaging session and performing detailed histological analysis of the brain tissue.

The brain sections are stained using established methods, such as immunohistochemistry with antibodies specific for Aβ and tau, to visualize the location and density of plaques and tangles. nih.govbiorxiv.org The distribution and intensity of the in vivo imaging signal can then be directly compared with the distribution and abundance of the pathological aggregates observed in the histological sections. A strong correlation between the in vivo signal and the ex vivo pathology provides compelling evidence for the specificity and accuracy of the imaging probe. mdpi.comnih.gov For example, a significant correlation has been demonstrated between the cerebral retention of certain PET tracers in transgenic mice and subsequent immunostaining for tau pathology. mdpi.com This validation step is crucial for confirming that the probe is indeed binding to its intended targets in the complex environment of the living brain.

Use in Evaluating Anti-Amyloid/Tau Therapeutic Interventions in Animal Models

The development of effective treatments for Alzheimer's disease (AD) and other neurodegenerative disorders hinges on the ability to accurately monitor the pathological hallmarks of the disease, namely amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. nih.govoaepublish.com In preclinical settings, animal models are indispensable for testing the efficacy of novel therapeutic agents designed to target these protein aggregates. mdpi.comfrontiersin.org Imaging probes that can non-invasively and quantitatively assess the burden of Aβ and tau are therefore critical tools for evaluating the response to anti-amyloid and anti-tau therapies. mdpi.comnih.gov

Aβ/Tau Probe 18, a near-infrared (NIR) environment-sensitive fluorescent probe, represents a significant advancement in this area. acs.org A major challenge in developing probes for AD has been the difficulty in distinguishing between Aβ plaques and tau tangles due to their shared β-sheet structures. acs.org Aβ/Tau Probe 18 was specifically developed to overcome this limitation, demonstrating an ability to fluorescently discriminate between Aβ and tau fibrils. acs.org This discriminatory power is crucial for evaluating therapies that may selectively target either Aβ or tau, or for assessing the effects of a combination therapy on both pathologies simultaneously.

The utility of Aβ/Tau Probe 18 in animal models is supported by its favorable biological properties. Research has shown that the probe possesses high bioavailability, including the ability to penetrate the blood-brain barrier, which is essential for in vivo imaging of the central nervous system. acs.org Its application in living mice has been demonstrated for both in vivo NIR imaging and subsequent ex vivo histological confirmation. acs.org These characteristics enable longitudinal studies in the same animal, allowing researchers to track the progression of pathology and the response to a therapeutic intervention over time. This is a significant advantage over methods that require post-mortem tissue analysis at a single time point.

The mechanism by which Aβ/Tau Probe 18 distinguishes between the two amyloid types is based on its environment-sensitive fluorescence. The probe exhibits a substantial enhancement in fluorescence and a large blueshift in its emission spectrum upon binding to the protein aggregates. acs.org The specific nature of this spectral shift differs between Aβ and tau, providing a basis for their discrimination. acs.org

While direct studies detailing the use of Aβ/Tau Probe 18 to assess a specific therapeutic intervention are emerging, its validated properties make it an ideal candidate for such applications. The principle of using imaging probes to monitor treatment efficacy has been well-established in animal models with other compounds. For example, two-photon microscopy has been used with probes like Thioflavin S to monitor the clearance of amyloid plaques following anti-Aβ antibody treatment in transgenic mouse models. frontiersin.org Similarly, various PET tracers have been employed to longitudinally monitor the effects of treatments such as γ-secretase modulators and β-secretase 1 inhibitors. mdpi.com Aβ/Tau Probe 18 offers the unique potential to perform similar evaluations for both amyloid and tau pathologies with a single agent.

Table 1: Properties of Aβ/Tau Probe 18 for Research Applications

Property Finding Significance for Therapeutic Evaluation Source
Target Discrimination Can fluorescently discriminate between Aβ and Tau fibrils. Allows for specific assessment of therapies targeting amyloid, tau, or both. acs.org
Binding Characteristics High binding affinity with substantial fluorescence enhancement and a large blueshift upon interaction with aggregates. Provides a strong and clear signal for detecting pathological protein deposits. acs.org
Bioavailability Possesses sufficient blood-brain barrier penetration for in vivo imaging. Enables non-invasive imaging in living animal models. acs.org

| Imaging Capability | Demonstrated utility for in vivo Near-Infrared (NIR) imaging and ex vivo histology in living mice. | Facilitates longitudinal monitoring of therapeutic effects on plaque and tangle burden over time in the same subject. | acs.org |

Table 2: Example of Therapeutic Monitoring Using Imaging Probes in Animal Models

Therapeutic Agent Animal Model Imaging Probe Used Observed Effect Source
Anti-Aβ Antibody APP transgenic mice Thioflavin S (fluorescence microscopy) Monitored clearance of amyloid plaques. frontiersin.org
γ-secretase modulator / β-secretase 1 inhibitor Amyloidosis rodent models [18F]florbetaben and [18F]florbetapir (microPET) Enabled longitudinal monitoring of treatment effect on Aβ load. mdpi.com
Aducanumab (Anti-Aβ Antibody) Human (Clinical Trial) Amyloid PET Showed significant clearance of Aβ plaques. jst.go.jp

Compound Reference Table

Compound Name
Aβ/Tau Probe 18
[18F]florbetaben
[18F]florbetapir
Aducanumab
Donanemab

Comparative Research Landscape and Limitations of Aβ/tau Probes

Comparison with Other Fluorescent Probes for Aβ and Tau

Aß/Tau Probe 18 stands out due to its ability to fluorescently discriminate between Aβ and tau aggregates. nih.gov This is a significant advantage over many existing fluorescent probes that typically show a preference for one type of pathology or bind to both without clear differentiation. The probe exhibits a notable fluorescence enhancement and a significant blueshift in its emission spectrum upon interacting with these protein aggregates, a characteristic that aids in their distinction. nih.gov

The field of fluorescent probes for Aβ and tau is diverse, with various chemical scaffolds being explored. Commonly used probes like Thioflavin T and Congo Red derivatives were among the first to be used for staining Aβ fibrils. However, their application in living organisms is often limited. Newer generations of probes have been developed to overcome these limitations, focusing on near-infrared (NIR) emission for better tissue penetration. acs.org

Several classes of fluorescent probes have been developed, each with distinct characteristics:

Curcumin-based probes (e.g., CRANAD series): These probes, derived from the natural compound curcumin, have shown promise in detecting both soluble and insoluble forms of Aβ. nih.gov For example, CRANAD-102 was designed to differentiate between soluble and insoluble Aβ, which is valuable for studying the early stages of the disease. nih.gov

BODIPY-based probes: Boron-dipyrromethene (BODIPY) dyes have been adapted for imaging tau aggregates. Probes like Tau 1 and Tau 2 have demonstrated the ability to visualize hyperphosphorylated tau filaments with low background noise in vitro and ex vivo. nih.gov

Benzothiazole-coumarin derivatives: This class of probes, such as BC6 and BC15, has been shown to specifically stain Aβ deposits without significant binding to tau or α-synuclein aggregates. frontiersin.org

The following table provides a comparative overview of selected fluorescent probes:

ProbeChemical ClassTarget SpecificityKey Characteristics
This compoundNot specified in detailDiscriminates between Aβ and Tau aggregatesEnvironment-sensitive NIR probe with fluorescence enhancement and blueshift upon binding. nih.gov
Thioflavin TBenzothiazolePrimarily Aβ fibrilsWidely used for in vitro staining, but limited in vivo application.
CRANAD-102Curcumin derivativeDifferentiates soluble and insoluble AβUseful for studying early-stage AD pathology. nih.gov
Tau 1BODIPYHyperphosphorylated tauPenetrates the blood-brain barrier and shows selectivity for tau over Aβ in a transgenic mouse model. nih.gov
BC6 and BC15Benzothiazole-coumarinSpecific for Aβ depositsDo not detect tau or α-synuclein aggregates. frontiersin.org

Distinction from Positron Emission Tomography (PET) Tracers in Research Utility

While fluorescent probes are primarily tools for preclinical research, Positron Emission Tomography (PET) has emerged as a key imaging modality in clinical settings for diagnosing and monitoring Alzheimer's disease. The radio-labeled tracers used in PET, such as Florbetapir ([18F]AV45) and Flortaucipir ([18F]AV-1451), allow for the in vivo visualization of Aβ and tau pathology in the human brain. mdpi.comnih.gov

Advantages of NIR Fluorescent Probes for In Vivo Animal Research

For in vivo research in animal models, NIR fluorescent probes offer several distinct advantages over other imaging techniques, including those in the visible light spectrum and even PET in certain contexts:

Deep Tissue Penetration: NIR light (700-1700 nm) can penetrate deeper into biological tissues compared to visible light, which is essential for imaging the brains of small animals. acs.orgnih.gov

Low Autofluorescence: Biological tissues have lower intrinsic fluorescence in the NIR range, leading to a better signal-to-noise ratio and clearer images. mdpi.com

High Sensitivity: Fluorescent probes can be detected at very low concentrations, allowing for the visualization of early-stage pathological changes. nih.gov

Cost-Effectiveness and Safety: Compared to PET, fluorescence imaging does not involve ionizing radiation and is generally less expensive, making it more accessible for high-throughput preclinical studies. nih.gov

Addressing Non-Specificity and Off-Target Binding in Probe Design for Research

A significant hurdle in the development of probes for Aβ and tau is achieving high specificity and minimizing off-target binding. frontiersin.org The shared β-sheet secondary structure of different amyloid proteins can lead to cross-reactivity. nih.gov For instance, some early PET tracers were found to bind to both Aβ and tau. frontiersin.org

A notable challenge for some tau PET tracers has been off-target binding to monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), which can complicate the interpretation of images. frontiersin.orgsnmjournals.org This has spurred the development of second-generation tau tracers with improved selectivity. oup.com

In the realm of fluorescent probes, researchers are actively working to design molecules with higher specificity. Strategies include:

Modifying the chemical structure: For example, increasing the length of the fluorogenic core of Aβ probes has been hypothesized to enhance binding to tau aggregates. nih.gov

Screening against a panel of proteins: New probes are often tested for binding against a range of amyloid proteins (e.g., α-synuclein, TDP-43) to ensure specificity for Aβ and/or tau. frontiersin.org

Leveraging environmental sensitivity: Probes like this compound utilize changes in their fluorescence properties in the specific microenvironment of Aβ and tau aggregates to achieve discrimination. nih.gov

Q & A

Q. Table 1: Experimental Controls for Transgenic Models

Control TypePurposeExample Implementation
Wild-TypeBaseline autofluorescenceAge-matched non-transgenic mice
Sham-InjectedSurgical/administration artifactsSaline-injected cohort
Blinded AnalysisReduce observer biasIndependent evaluators

Q. Table 2: Statistical Methods for Longitudinal Data

MethodApplicationSoftware/Tool
Mixed-Effects ModelsIntra-subject variabilityR (lme4), Python (Statsmodels)
Survival AnalysisProbe retention kineticsGraphPad Prism, SAS
PCADimensionality reductionMATLAB, scikit-learn

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aß/Tau Probe 18
Reactant of Route 2
Reactant of Route 2
Aß/Tau Probe 18

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.